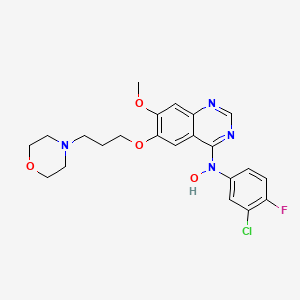
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine typically involves multiple steps, including the formation of the quinazoline core, introduction of the morpholinopropoxy group, and the final coupling with the hydroxylamine derivative. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-N-(6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine
- N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-quinazolin-4-yl)hydroxylamine
Uniqueness
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)hydroxylamine is unique due to the specific combination of functional groups and the quinazoline core, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C22H24ClFN4O4 |
|---|---|
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-N-[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]hydroxylamine |
InChI |
InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-27-6-9-31-10-7-27)22(26-14-25-19)28(29)15-3-4-18(24)17(23)11-15/h3-4,11-14,29H,2,5-10H2,1H3 |
Clé InChI |
BTGJQJLZTYQOFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2N(C3=CC(=C(C=C3)F)Cl)O)OCCCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


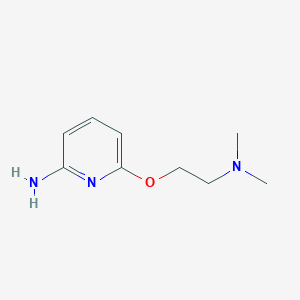
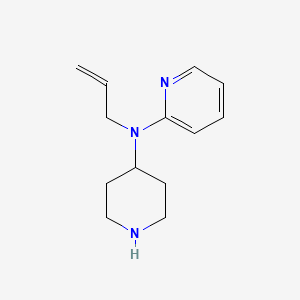
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
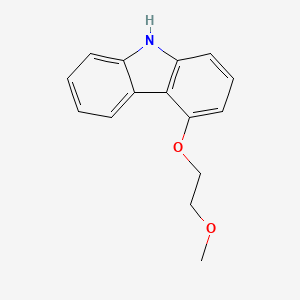

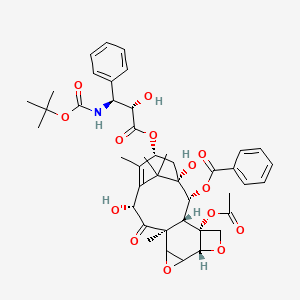
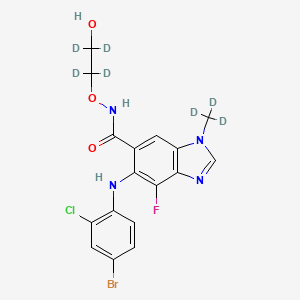
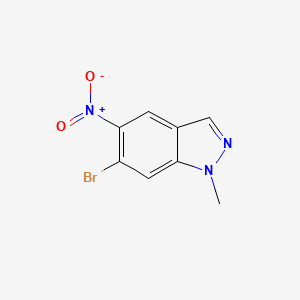

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)

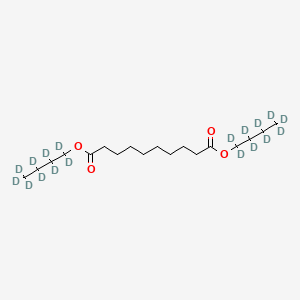
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
